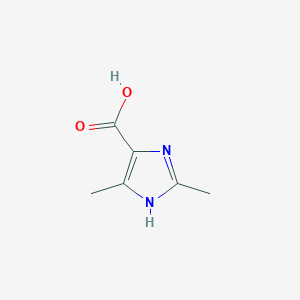

Ácido 2,5-dimetil-imidazol-4-carboxílico

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazoles, including 2,5-Dimethylimidazole-4-carboxylic acid, has been a topic of recent research . One method involves the cyclization of amido-nitriles, which can include a variety of functional groups . Another approach is a one-pot, metal and acid-free synthesis of 2,4,5-trisubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis

The molecular structure of 2,5-Dimethylimidazole-4-carboxylic acid includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains two methyl groups and a carboxylic acid group .Chemical Reactions Analysis

Imidazoles, including 2,5-Dimethylimidazole-4-carboxylic acid, are key components in a variety of functional molecules and have a wide range of applications . They are involved in various chemical reactions, including those that form one of the heterocycle’s core bonds . The reaction mechanisms often involve nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethylimidazole-4-carboxylic acid include a molecular weight of 140.14 g/mol and a molecular formula of C6H8N2O2. Other specific properties such as acidity, moisture, amino acid nitrogen, saccharification, liquefaction, protease activity, fermenting ability, and esterifying ability were not found in the search results.Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

Ácido 2,5-dimetil-imidazol-4-carboxílico: es un compuesto heterocíclico versátil que desempeña un papel crucial en la síntesis de moléculas biológicamente activas. Sus derivados se utilizan comúnmente en el desarrollo de medicamentos con diversas actividades farmacológicas, incluidas propiedades anticancerígenas, antiinflamatorias, antimicrobianas y antivirales . La capacidad del compuesto para actuar como bloque de construcción para estructuras moleculares complejas lo hace invaluable en el diseño y descubrimiento de fármacos.

Síntesis agroquímica

En la industria agroquímica, este derivado de imidazol se utiliza para crear compuestos que sirven como reguladores selectivos del crecimiento de las plantas, fungicidas, herbicidas y agentes terapéuticos . Su motivo estructural es fundamental para la síntesis de productos químicos que ayudan a mejorar la protección de los cultivos y el rendimiento.

Catálisis

El anillo de imidazol del This compound se emplea en catálisis, particularmente en la formación de carbenos N-heterocíclicos (NHC) . Los NHC se utilizan como ligandos en complejos catalíticos que facilitan una variedad de reacciones químicas, lo que hace que este compuesto sea significativo en el campo de la química organometálica.

Materiales funcionales

Los derivados de este compuesto también se exploran por su potencial en la creación de materiales funcionales . Estos materiales tienen propiedades y aplicaciones únicas en varios campos tecnológicos, como la electrónica, la fotónica y el almacenamiento de energía.

Tintes para células solares

El núcleo de imidazol es instrumental en la síntesis de tintes utilizados en células solares . Estos tintes están diseñados para absorber la luz solar y convertirla en energía eléctrica, y la versatilidad estructural de los derivados de imidazol permite la optimización de las propiedades de absorción de luz.

Aplicaciones ópticas

La investigación sobre las aplicaciones ópticas de los derivados de imidazol ha estado creciendo, con el This compound siendo un componente clave en el desarrollo de nuevos materiales ópticos . Estos materiales se utilizan en pantallas, sensores y otros dispositivos que dependen de la manipulación de la luz.

Química sintética

Por último, el This compound es fundamental en la química sintética para construir moléculas complejas a través de reacciones multicomponentes . Su reactividad y compatibilidad con varios grupos funcionales lo convierten en un componente valioso en el conjunto de herramientas de los químicos sintéticos.

Mecanismo De Acción

Target of Action

Imidazole compounds, including 2,5-Dimethylimidazole-4-carboxylic acid, are known to interact with a variety of biological targets. These targets include enzymes, receptors, and other proteins that play crucial roles in various biochemical processes . .

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The exact interaction between 2,5-Dimethylimidazole-4-carboxylic acid and its targets would depend on the specific target and the biochemical context.

Biochemical Pathways

Imidazole compounds are known to influence a variety of biochemical pathways due to their interactions with multiple targets . These pathways could include those involved in inflammation, tumor growth, diabetes, allergies, and more .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents , which could influence their bioavailability and distribution within the body.

Result of Action

Given the broad range of biological activities associated with imidazole compounds , it is likely that 2,5-Dimethylimidazole-4-carboxylic acid could have diverse effects depending on the specific targets and pathways it interacts with.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2,5-Dimethylimidazole-4-carboxylic acid in laboratory experiments is its low cost and availability. In addition, 2,5-Dimethylimidazole-4-carboxylic acid is relatively stable and can be stored for long periods of time without degrading. However, 2,5-Dimethylimidazole-4-carboxylic acid is also toxic and should be handled with care. It should also be kept away from strong acids and bases, as these can cause it to degrade.

Direcciones Futuras

The potential applications of 2,5-Dimethylimidazole-4-carboxylic acid are still being explored. One possible future direction is to use 2,5-Dimethylimidazole-4-carboxylic acid in drug discovery, as it has been shown to have anti-inflammatory and anti-cancer properties. In addition, 2,5-Dimethylimidazole-4-carboxylic acid could be used to study the effects of various environmental factors on the body, such as air pollution or radiation. Finally, 2,5-Dimethylimidazole-4-carboxylic acid could be used to develop new drugs or to improve existing drugs.

Propiedades

IUPAC Name |

2,5-dimethyl-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(6(9)10)8-4(2)7-3/h1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXKYDAPVGBFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233187 | |

| Record name | 2,5-Dimethylimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84255-24-3 | |

| Record name | 2,4-Dimethyl-1H-imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84255-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylimidazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084255243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylimidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

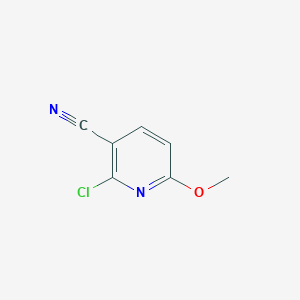

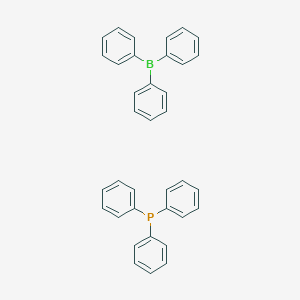

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)